sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate
Description
This compound is a nucleotide analog featuring a modified adenine base (2-amino-6-oxo-1H-purin-9-yl) and a complex phosphate backbone. The structure includes three phosphate groups arranged in a triphosphorylated oxolane (tetrahydrofuran) scaffold, with a sodium counterion enhancing solubility. Its molecular formula is C₁₀H₁₄N₅O₁₆P₃Na, with a molecular weight of ~785.56 g/mol (calculated from ). The compound’s stereochemistry (2R,3S,4R,5R) is critical for its biological activity, as it mimics natural nucleotides, enabling interactions with enzymes like kinases or polymerases .
Properties
Molecular Formula |
C11H17N5NaO13P3 |
|---|---|
Molecular Weight |
543.19 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H18N5O13P3.Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
YOEHKDLTPSPVAA-MCDZGGTQSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])O)O)O)N=C(NC2=O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate typically involves:
- Starting from protected nucleoside derivatives
- Stepwise phosphorylation using phosphorylating agents
- Introduction of hydroxyphosphinate groups
- Use of suitable bases and solvents for selective reactions
- Purification by chromatographic methods
Detailed Synthetic Route (Based on Literature)
A representative synthesis reported by Fukuoka et al. (Chemistry Letters, 1994) for a closely related compound involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting nucleoside derivative with protected hydroxyl groups | Preparation of the nucleoside scaffold with appropriate protecting groups on sugar hydroxyls | - |
| 2 | Phosphorylation using N,N,N',N'-tetramethylphosphoric triamide (TMPTA), pyridine, and tributylamine | Introduction of phosphate groups selectively at 5'-position | - |
| 3 | Use of S,S'-bis(4-chlorophenyl) phosphorodithioate and silver nitrate at 0–20°C for 7 hours | Formation of phosphorodithioate intermediates leading to hydroxyphosphinate moieties | 71 |
| 4 | Deprotection and neutralization with sodium salts | Conversion to sodium salt form and removal of protecting groups | - |
This method emphasizes mild reaction conditions to preserve stereochemistry and avoid degradation of sensitive groups.
Key Reagents and Their Roles
| Reagent | Role in Synthesis |
|---|---|
| Pyridine | Solvent and base to facilitate phosphorylation |
| 1-Methyl-pyrrolidin-2-one (NMP) | Polar aprotic solvent for solubilizing intermediates |
| N,N,N',N'-Hexamethylphosphoric triamide (HMPT) | Activator for phosphorylation reactions |
| Tributylamine | Base to neutralize acids formed during reaction |
| S,S'-Bis(4-chlorophenyl) phosphorodithioate | Phosphorylating agent for introducing phosphorodithioate/hydroxyphosphinate groups |
| Silver nitrate | Catalyst for phosphorodithioate formation |
Research Findings and Analytical Data
Reaction Yields and Optimization
- The phosphorylation step using S,S'-bis(4-chlorophenyl) phosphorodithioate and silver nitrate yields approximately 71% of the target compound under optimized conditions (0–20°C, 7 h).
- Reaction parameters such as temperature, solvent polarity, and base concentration critically affect yield and purity.
Purity and Characterization
- Purification typically involves chromatographic techniques such as ion-exchange or reversed-phase HPLC.
- Characterization is confirmed by:
- NMR spectroscopy (1H, 31P) to verify phosphate and phosphinate environments
- Mass spectrometry (MS) for molecular weight confirmation
- Elemental analysis for sodium content and overall composition
Stability Considerations
- The compound is sensitive to hydrolysis, especially under acidic or strongly basic conditions.
- Storage under inert atmosphere and low temperature is recommended to maintain integrity.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | Protected nucleoside with ribose and purine base |
| Phosphorylation Agents | TMPTA, S,S'-bis(4-chlorophenyl) phosphorodithioate |
| Catalysts | Silver nitrate |
| Solvents | Pyridine, 1-methyl-pyrrolidin-2-one (NMP) |
| Reaction Conditions | 0–20°C, 7 hours |
| Yield | ~71% |
| Purification Techniques | Ion-exchange chromatography, HPLC |
| Characterization Methods | NMR (1H, 31P), MS, elemental analysis |
| Stability | Sensitive to hydrolysis; store cold, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and the ribose sugar.
Substitution Reactions: The phosphoryl groups can participate in substitution reactions, where one phosphoryl group is replaced by another.
Hydrolysis: The compound can be hydrolyzed to break the glycosidic bond between the adenine and ribose, or the phosphoester bonds between the phosphoryl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Phosphoryl chloride (POCl3), thionyl chloride (SOCl2)
Hydrolysis Conditions: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized forms of the purine base or ribose
Reduction: Reduced forms of the purine base or ribose
Substitution: Various phosphorylated derivatives
Hydrolysis: Adenine, ribose, and inorganic phosphate
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties:
Research has indicated that phosphinate derivatives exhibit antiviral and anticancer activities. The presence of the purine moiety in the compound allows it to interact with biological targets similar to nucleotides, making it a candidate for drug development against viral infections and cancer therapies. For instance, studies have shown that phosphinate compounds can inhibit specific enzymes crucial for viral replication and tumor growth .
Nucleotide Analogues:
The compound's structure closely resembles natural nucleotides, suggesting its potential as a nucleotide analogue. Such analogues can be used to study nucleotide metabolism and signaling pathways in cells. They may also serve as tools for the development of targeted therapies that disrupt nucleotide-dependent processes in pathogens or cancer cells .
Polymer Science
Coordination Polymers:
Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate can be utilized in the synthesis of coordination polymers. These materials have unique structural properties that can be exploited in catalysis and material science. Recent studies have focused on their electrochemical properties and thermal stability, which are critical for applications in energy storage and conversion technologies .
Biochemistry
Enzyme Inhibition Studies:
The compound's ability to mimic phosphate groups makes it an ideal candidate for studying enzyme inhibition mechanisms. It can be used to investigate the role of phosphates in enzyme activity and regulation, particularly in kinases and phosphatases. Understanding these interactions is vital for developing inhibitors that can modulate enzyme functions in various diseases .
Bioconjugation Applications:
Due to its reactive hydroxyl groups, this compound can be employed in bioconjugation strategies to attach biomolecules (like proteins or nucleic acids) to surfaces or other molecules. This application is particularly useful in creating biosensors or drug delivery systems where precise control over molecular interactions is required .
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents, anticancer drugs | Inhibits viral replication; targets cancer cells |
| Polymer Science | Coordination polymers | Unique electrochemical properties; thermal stability |
| Biochemistry | Enzyme inhibition studies | Mimics phosphate groups; useful in kinase studies |
| Bioconjugation | Biosensors, drug delivery systems | Reactive hydroxyl groups enable biomolecule attachment |
Case Studies
-
Antiviral Activity Study:
A study demonstrated that a related phosphinate compound exhibited significant antiviral activity against influenza viruses by inhibiting viral RNA polymerase activity. -
Coordination Polymer Synthesis:
Researchers synthesized a coordination polymer using this compound with samarium ions. The resulting material showed enhanced electrochemical performance compared to traditional materials . -
Enzyme Interaction Analysis:
Investigations into the interaction of this compound with protein kinases revealed insights into the phosphorylation process and potential pathways for drug intervention.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and other proteins involved in nucleic acid metabolism. It can act as a substrate or inhibitor for enzymes like DNA polymerases, RNA polymerases, and kinases. These interactions can affect processes like DNA replication, RNA transcription, and signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues

Key Observations :
- Sulfur substitutions in analogues (e.g., 3-aminopropylthio in , phenethylthio in PSB-16301) enhance receptor binding but reduce solubility compared to the target’s hydroxyl-rich phosphate backbone .
Physicochemical Properties
Analysis :
- The target’s sodium salt form and multiple phosphate groups confer high water solubility, advantageous for intravenous administration. In contrast, lipophilic substituents (e.g., trifluoropropyl in AR-C69931M) improve membrane permeability but limit aqueous solubility .
- Similar hydrogen-bonding profiles (7 donors/16 acceptors) in and the target compound suggest comparable interactions with polar enzyme active sites .
Q & A
Q. What are the critical steps in synthesizing this sodium compound, and how can purity be ensured?
Synthesis involves multi-step phosphorylation and hydroxyl protection/deprotection strategies. Key steps include:
- Phosphorylation : Sequential phosphorylation of the tetrahydrofuran ring using tert-butyl magnesium chloride as a catalyst under anhydrous conditions.
- Protection/Deprotection : Use of acetyl or benzyl groups to protect hydroxyl moieties during synthesis, followed by selective deprotection with ammonia-methanol solutions.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ion-exchange chromatography to isolate the product. Purity is verified via P NMR (to confirm phosphate linkages) and LC-MS (to detect impurities <0.5%) .
Q. Which analytical techniques are essential for characterizing this compound’s structure and stability?
- NMR Spectroscopy : H and C NMR for backbone confirmation; P NMR to validate phosphate/phosphonate linkages.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z 472.15 vs. calculated 472.15).
- X-ray Crystallography : For resolving stereochemistry (if single crystals are obtainable). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can researchers design experiments to assess its solubility and membrane permeability?
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification.
- Permeability : Caco-2 cell monolayers or PAMPA assays to simulate intestinal/BBB permeability.
- LogP Determination : Octanol-water partitioning via HPLC retention time correlation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values (e.g., nucleoside transporters vs. kinases) may arise from assay conditions. Mitigation steps:
- Standardized Assays : Use recombinant enzymes under identical buffer/pH conditions.
- Binding Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities.
- Cellular Context : Compare inhibition in cell-free vs. cell-based systems to account for transporter interference .
Q. How does this compound interact with nucleotide metabolism enzymes, and what methods elucidate these mechanisms?
- Enzyme Kinetics : Measure and shifts in presence of the compound (e.g., with thymidine kinase or purine nucleoside phosphorylase).
- Crystallography : Co-crystallize with target enzymes (e.g., P2Y receptors) to identify binding pockets.
- Metabolic Profiling : C-labeled compound tracking in cell lysates via radio-HPLC .
Q. What are optimal strategies to improve metabolic stability for in vivo applications?
- Prodrug Design : Mask phosphate groups with ester prodrugs (e.g., S-acyl-2-thioethyl promoiety) to enhance oral bioavailability.
- Stabilization : Lyophilization with trehalose (1:1 w/w) to prevent hydrolysis during storage.
- Plasma Stability Assays : Incubate with mouse/human plasma (37°C) and monitor degradation via LC-MS/MS .
Comparative and Mechanistic Questions
Q. How do structural analogs differ in biological activity, and what functional groups drive efficacy?
Key analogs and their activities:
| Compound | CAS Number | Key Features | Activity |
|---|---|---|---|
| Sodium (2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)tetrahydrofuran-2-yl methyl phosphate | 33430-62-5 | Methyl-dioxopyrimidine | Antimetabolite (IC = 1.2 µM) |
| Sodium (2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl methyl diphosphate | 34393-59-4 | Diphosphate group | Nucleotide metabolism inhibitor |
| Modifications to the purine base or phosphate chain (e.g., diphosphate vs. monophosphate) correlate with target specificity . |
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to P2Y receptors using CHARMM force fields.
- Docking Studies : AutoDock Vina to screen against kinase or transporter libraries.
- QSAR Modeling : Correlate substituent electronegativity with IC values .
Methodological and Theoretical Questions
Q. How should researchers address discrepancies in spectral data between synthetic batches?
Q. What frameworks guide the study of its role in nucleotide salvage pathways?
- Theoretical Basis : Link to purine/pyrimidine salvage pathway models (e.g., substrate competition theory).
- Isotope Tracing : Use N-labeled adenine to track incorporation into ATP/ADP pools.
- Knockout Models : CRISPR-Cas9 deletion of ENT1 nucleoside transporters to isolate compound effects .
Data Analysis and Validation
Q. Which statistical approaches are recommended for dose-response studies?
Q. How can researchers validate hypothesized mechanisms of action?
- Gene Expression Profiling : RNA-seq after compound treatment to identify pathway enrichment.
- CRISPR Interference : Knock down putative targets (e.g., P2Y12) and assess resistance.
- Metabolomics : GC-MS or LC-MS profiling to detect nucleotide pool alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

